molecular formula C8H9NO B1209421 Benzeneacetaldehyde, oxime CAS No. 7028-48-0

Benzeneacetaldehyde, oxime

Cat. No.: B1209421
CAS No.: 7028-48-0
M. Wt: 135.16 g/mol
InChI Key: CXISHLWVCSLKOJ-UHFFFAOYSA-N
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Description

Benzeneacetaldehyde, oxime (CAS 7028-48-0), also known as phenylacetaldehyde oxime, is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.17 g/mol . It exists in two stereoisomeric forms: (E)- and (Z)-phenylacetaldehyde oxime, distinguished by the spatial arrangement of the oxime group (-NOH) relative to the ethyl chain attached to the benzene ring . Key properties include a density of 1.004 g/cm³, a boiling point of 272.4°C, and a flash point of 159.1°C .

The compound is synthesized via the condensation of phenylacetaldehyde with hydroxylamine. While its parent aldehyde, benzeneacetaldehyde (CAS 122-78-1), is widely recognized for its role in food aromas (e.g., floral, honey-like notes in fermented meats and teas) , the oxime derivative has niche applications in organic synthesis and industrial chemistry, though specific uses are less documented in public literature.

Properties

IUPAC Name

N-(2-phenylethylidene)hydroxylamine
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InChI

InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISHLWVCSLKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7028-48-0
Record name Phenylacetaldoxime
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Record name Phenylacetaldoxime
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Record name Benzeneacetaldehyde, oxime
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Record name Phenylacetaldehyde oxime
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Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For benzeneacetaldehyde, oxime, the synthesis typically involves the reaction of benzeneacetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to yield the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of benzeneacetaldehyde and hydroxylamine hydrochloride to a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Chemical Reactions of Benzeneacetaldehyde, Oxime

This compound participates in several significant chemical reactions which are critical for its application in organic synthesis. Below are the primary reactions it undergoes:

Beckmann Rearrangement

The Beckmann rearrangement is a key reaction for this compound, converting it into benzamide when treated with acids or specific catalysts such as nickel salts. This rearrangement involves the migration of the nitrogen atom from the oxime to an adjacent carbon atom, resulting in the formation of an amide.

Dehydration Reaction

This compound can undergo dehydration to yield benzonitrile. This reaction typically requires heating and may involve acid catalysis, effectively removing water from the oxime structure.

Hydrolysis

Under acidic or basic conditions, this compound can hydrolyze back to its parent aldehyde (benzaldehyde) and hydroxylamine. This reversible reaction is significant for its utility in organic synthesis as it allows for regeneration of starting materials.

Reaction with N-Chlorosuccinimide

In this reaction, this compound reacts with N-chlorosuccinimide in dimethylformamide to form benzohydroximoyl chloride. This process highlights the compound's reactivity towards halogenating agents.

Mechanistic Insights and Research Findings

Recent studies have provided deeper insights into the mechanisms underlying these reactions:

  • Beckmann Rearrangement Mechanism : The rearrangement mechanism involves protonation of the oxime nitrogen followed by migration of the nitrogen to form an intermediate that ultimately yields benzamide .

  • Dehydration Pathway : The dehydration process can be facilitated by heating and acid catalysts, leading to the formation of benzonitrile through a concerted elimination mechanism.

  • Hydrolysis Dynamics : The hydrolysis reaction can be influenced by pH levels and temperature, affecting the equilibrium between this compound and its hydrolysis products .

  • Halogenation Reaction : The reaction with N-chlorosuccinimide showcases the electrophilic nature of the carbon adjacent to the nitrogen in the oxime structure, allowing for substitution reactions that yield chlorinated derivatives .

Table 2: Mechanistic Pathways for Key Reactions

Reaction TypeMechanism Overview
Beckmann RearrangementProtonation followed by nitrogen migration
DehydrationConcerted elimination of water
HydrolysisReversible reaction influenced by pH
HalogenationElectrophilic substitution at carbon adjacent to nitrogen

Scientific Research Applications

Medicinal Chemistry

Benzeneacetaldehyde, oxime belongs to a class of compounds known as oximes, which have notable applications in medicinal chemistry. They are primarily used as antidotes for organophosphate poisoning.

Case Study: Antidote for Organophosphate Poisoning

  • Application : Oximes reactivate acetylcholinesterase inhibited by organophosphates.
  • Outcome : Pralidoxime is an FDA-approved oxime used clinically to treat such poisonings effectively .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating various chemical transformations.

Reactions Involving this compound

  • Beckmann Rearrangement : Converts this compound into benzamide when treated with acids or nickel salts.
  • Dehydration : Yields benzonitrile under heat and acid catalysis.
  • Hydrolysis : Can revert to benzaldehyde and hydroxylamine under acidic or basic conditions .
Reaction TypeProductConditions
Beckmann RearrangementBenzamideAcidic conditions
DehydrationBenzonitrileHeat + Acid
HydrolysisBenzaldehyde + HydroxylamineAcidic or Basic Conditions

Agricultural Applications

In agriculture, this compound can be utilized as a precursor for plant growth regulators and pesticides. Its derivatives are often involved in enhancing plant defense mechanisms against pests.

Case Study: Plant Defense Mechanism

  • Application : Phenylacetaldoxime (a derivative) accumulates in response to herbivory in certain plants.
  • Outcome : This accumulation aids in plant stress responses and growth regulation .

Industrial Applications

This compound's reactivity makes it useful in the production of various industrial chemicals.

Key Uses

  • Caprolactam Production : Oximes are essential intermediates in synthesizing caprolactam, a precursor for Nylon 6.
  • Catalytic Reactions : Used as catalysts in organic reactions due to their ability to stabilize reactive intermediates .

Mechanism of Action

The mechanism of action of benzeneacetaldehyde, oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity. Additionally, oximes can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares benzeneacetaldehyde, oxime with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Notable Properties
This compound C₈H₉NO 135.17 Oxime (-NOH), ethyl-benzene 7028-48-0 Two stereoisomers (E/Z); higher polarity than parent aldehyde .
4-Hydroxybenzeneacetaldehyde oxime C₈H₉NO₂ 151.17 Oxime, hydroxyl (-OH), ethyl-benzene 23745-82-6 Increased polarity due to -OH group; potential antioxidant properties .
(4-Methoxyphenyl)glyoxal oxime C₉H₁₀N₂O₂ 178.19 Oxime, methoxy (-OCH₃), ketone 1823-76-3 Electron-donating methoxy group enhances solubility in polar solvents .
Benzaldehyde oxime C₇H₇NO 121.14 Oxime, benzene-aldehyde 622-32-8 Simpler structure; lacks ethyl chain; used as a corrosion inhibitor .

Physicochemical Properties

  • Boiling Points :

    • This compound (272.4°C) has a significantly higher boiling point than benzaldehyde oxime (≈200°C) due to its longer ethyl chain .
    • The methoxy derivative (1823-76-3) exhibits intermediate volatility due to balanced polarity from -OCH₃ .
  • Polarity and Solubility: The hydroxyl group in 4-hydroxybenzeneacetaldehyde oxime increases water solubility compared to the non-substituted oxime .

Biological Activity

Benzeneacetaldehyde, oxime (C8_8H9_9NO), also known as benzaldoxime, is an organic compound characterized by the presence of an oxime functional group attached to a benzene ring. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of benzaldehyde with hydroxylamine in the presence of a base. The reaction yields two geometric isomers: the Z-isomer and the E-isomer, with the Z-isomer being more predominant. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to significant biological implications.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains. For instance, studies have shown that oxime derivatives can act against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways essential for bacterial survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, it has been shown to inhibit certain kinases associated with cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Acetylcholinesterase Reactivation : Oximes are known for their role in reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. This compound can facilitate this reactivation through nucleophilic attack on the phosphorylated enzyme .
  • Kinase Inhibition : The compound has been identified as a kinase inhibitor, affecting multiple signaling pathways that are crucial for cancer cell proliferation and survival .
  • Metal Ion Complexation : this compound can form stable complexes with metal ions, influencing various biochemical pathways and potentially leading to therapeutic effects.

Case Studies

  • Oxime Therapy for Organophosphate Poisoning : A study investigated the efficacy of this compound in reactivating AChE in a rat model exposed to organophosphate poisoning. Results indicated significant reactivation of AChE activity following treatment with this compound compared to control groups .
  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided:

Compound NameStructure TypeUnique Features
Benzaldehyde OximeAldoximeDerived from benzaldehyde; significant reactivity
Acetophenone OximeKetoximeUsed primarily in industrial applications
Phenylacetaldehyde OximeAldoximeExhibits different reactivity patterns due to structure
Cyclohexanone OximeKetoximeDifferent physical properties due to cyclic structure

Q & A

Q. What are the key physical properties of benzeneacetaldehyde oxime, and how do substituents influence these properties?

Benzeneacetaldehyde oxime (C₈H₉NO) exhibits a molecular weight of 135.17 g/mol and a boiling point of ~203.5°C (depending on substituents). Substituents like methoxy or hydroxyl groups significantly alter properties:

  • 4-Methoxy derivatives (e.g., CAS 1823-76-3) show increased molecular weight (C₉H₁₁NO₂) and adjusted logP values due to polarity changes .
  • Hydroxyl substituents (e.g., CAS 23745-82-6) enhance water solubility (log10ws ≈ -2.5) via hydrogen bonding .
    Methodology: Use computational tools (e.g., Joback method for boiling points) and experimental techniques like differential scanning calorimetry (DSC) for melting points .

Q. How is benzeneacetaldehyde oxime synthesized, and what are common purification challenges?

Synthesis typically involves condensation of phenylacetaldehyde with hydroxylamine hydrochloride under acidic conditions (pH 4–5). Key steps:

  • Reaction optimization : Control temperature (60–80°C) to minimize side products like nitriles .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to separate stereoisomers (E/Z forms) .
    Note: Monitor reaction progress via TLC or NMR to confirm oxime formation .

Q. What spectroscopic methods are effective for characterizing benzeneacetaldehyde oxime derivatives?

  • Mass Spectrometry (MS) : Major fragments include [M-H₂O]⁺ (m/z 117) and [C₆H₅CH₂]⁺ (m/z 91) due to cleavage at the oxime group .
  • NMR : Distinct ¹H-NMR signals for oxime protons (δ 8.2–8.5 ppm) and aromatic protons (δ 7.2–7.5 ppm) confirm structure .
  • IR : Strong absorption at ~3200 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N) .

Advanced Research Questions

Q. How do stereoisomerism (E/Z) and substituent positions affect reactivity in benzeneacetaldehyde oxime derivatives?

  • E/Z isomerism : The E-configuration (anti) is more thermodynamically stable due to reduced steric hindrance . Substituents like methoxy groups at the para position stabilize the E-form via resonance .
  • Reactivity : Z-isomers exhibit higher electrophilicity at the C=N bond, favoring nucleophilic additions (e.g., Grignard reactions) .
    Methodology: Use NOESY NMR or X-ray crystallography to confirm stereochemistry .

Q. What are the kinetic and mechanistic insights into the atmospheric degradation of benzeneacetaldehyde oxime?

  • OH radical reactions : The rate constant (k) for benzeneacetaldehyde oxime with OH radicals is estimated at ~2.2×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, driven by H-abstraction from the CH₂ group .
  • Degradation products : Formaldehyde and phenylnitroso compounds are proposed intermediates .
    Experimental design: Use smog chamber studies with GC-MS to track degradation pathways .

Q. How can computational chemistry resolve contradictions in physicochemical data (e.g., logP, boiling points)?

  • LogP discrepancies : McGowan’s method predicts logP ≈ 1.5 for benzeneacetaldehyde oxime, while experimental values range 1.2–1.7 due to solvent effects .
  • Boiling points : Joback’s method estimates tb ≈ 203°C, aligning with experimental data for unsubstituted derivatives .
    Recommendation: Validate computational results with high-precision measurements (e.g., ebulliometry) .

Q. What safety protocols are critical for handling benzeneacetaldehyde oxime in laboratory settings?

  • Acute toxicity : Classified as Category 4 (oral), requiring PPE (gloves, goggles) and fume hood use .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
    Advanced note: Monitor air quality with PID detectors for volatile oxime derivatives .

Data Contradictions and Validation

  • Conflicting logP values : Resolve via octanol-water partition experiments at controlled pH .
  • Isomer stability : Cross-validate computational predictions (DFT) with DSC thermograms to confirm E/Z dominance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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